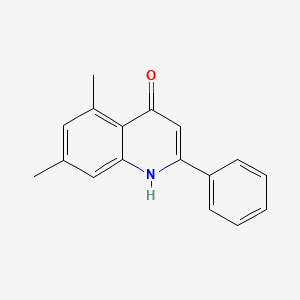

5,7-Dimethyl-2-phenylquinolin-4-ol

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Medicinal Science

The story of quinoline in medicine is intrinsically linked to the fight against malaria. In 1820, quinine (B1679958) was first isolated from the bark of the Cinchona tree and for over a century, it was the primary treatment for this devastating disease. researchgate.netglobalresearchonline.net This natural product, with its core quinoline structure, spurred intense research into synthetic analogues. The 20th century saw the development of a host of synthetic quinoline-based antimalarials, including chloroquine, primaquine, and mefloquine, which have been instrumental in global health. researchgate.netglobalresearchonline.netnih.gov

The discovery of quinoline itself is credited to Friedlieb Ferdinand Runge, who first isolated it from coal tar in 1834. nih.govontosight.ai Early synthetic methods, such as the Skraup and Doebner-von Miller reactions, paved the way for the systematic exploration of quinoline derivatives. ontosight.ai Over the decades, the applications of quinolines have expanded far beyond antimalarials, with derivatives showing antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govorientjchem.org This has solidified the quinoline scaffold as a fundamental component in modern drug discovery.

Significance of Quinolin-4-ol Scaffolds in Modern Chemical Biology

Within the broader quinoline family, the quinolin-4-ol (or 4-hydroxyquinoline) and its tautomeric form, quinolin-4-one, represent a particularly significant subclass. mdpi.com These scaffolds are not only found in nature but have been the basis for the development of numerous synthetic compounds with important biological activities. mdpi.com

The presence of the hydroxyl group at the 4-position imparts specific chemical properties that are crucial for biological interactions. This functional group can act as both a hydrogen bond donor and acceptor, facilitating binding to biological targets such as enzymes and receptors. The quinolin-4-one motif is a key feature in a number of approved antimicrobial agents. mdpi.com Furthermore, researchers are actively investigating the antiproliferative effects of quinolin-4-one derivatives, highlighting their potential in the development of new anticancer agents. mdpi.com The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. nih.gov

Overview of 5,7-Dimethyl-2-phenylquinolin-4-ol: A Focus Compound for Advanced Research

This compound is a specific derivative that has emerged as a compound of interest for further scientific exploration. Its structure features a quinolin-4-ol core with methyl groups at the 5 and 7 positions and a phenyl group at the 2-position. This substitution pattern is expected to influence its physicochemical properties and biological activity.

Initial research suggests that this compound may possess anticancer properties, making it a candidate for further investigation in the development of therapeutic agents. ontosight.ai However, comprehensive studies are still needed to fully elucidate its mechanism of action and potential applications. ontosight.ai The compound is identified by the CAS number 1070879-75-2. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H15NO | ontosight.aiscbt.com |

| Molecular Weight | 249.31 g/mol | scbt.combldpharm.com |

| IUPAC Name | 5,7-dimethyl-2-phenyl-1H-quinolin-4-one | |

| CAS Number | 1070879-75-2 | ontosight.aiscbt.combldpharm.com |

| Synonyms | 5,7-Dimethyl-4-hydroxy-2-phenylquinoline, NSC665925 |

Table of Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070879-75-2 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5,7-dimethyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-12(2)17-15(9-11)18-14(10-16(17)19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |

InChI Key |

LWGDYKNQKDYFPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 5,7 Dimethyl 2 Phenylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic compounds by mapping the magnetic environments of atomic nuclei. Although direct experimental NMR spectra for 5,7-Dimethyl-2-phenylquinolin-4-ol are not publicly available, its expected spectral features can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals characteristic of its unique structural motifs.

Methyl Protons: Two distinct singlets are expected in the upfield region of the aromatic spectrum, likely between δ 2.3 and 2.6 ppm, corresponding to the magnetically non-equivalent methyl groups at positions 5 and 7.

Aromatic Protons: The protons attached to the quinoline (B57606) and phenyl rings are predicted to resonate in the more deshielded region of the spectrum, from δ 7.0 to 8.5 ppm. The protons at positions 6 and 8 on the quinoline core would likely manifest as sharp singlets, while the proton at the 3-position is also expected to be a singlet. The five protons of the phenyl substituent at position 2 would produce a complex multiplet pattern, a hallmark of a monosubstituted benzene (B151609) ring.

Hydroxyl Proton: A broad singlet is anticipated for the hydroxyl proton at the 4-position. Its precise chemical shift would be sensitive to experimental conditions such as solvent and sample concentration.

For context, the parent compound, 2-phenylquinolin-4(1H)-one, exhibits its N-H proton as a singlet at δ 11.72 ppm in DMSO-d₆, with its aromatic protons appearing in the δ 6.34 to 8.10 ppm range. rsc.org The addition of two methyl groups in this compound would introduce the aforementioned methyl signals and induce subtle shifts in the neighboring aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. For this compound, seventeen distinct signals are expected.

Methyl Carbons: The carbon atoms of the two methyl groups are predicted to appear in the aliphatic region of the spectrum, around δ 20-25 ppm.

Aromatic and Quinoline Carbons: The remaining fifteen carbons, comprising the quinoline and phenyl rings, will be located in the downfield region (δ 100-175 ppm). The carbon atom bonded to the hydroxyl group (C4) is expected to be significantly deshielded due to the electronegativity of the oxygen atom. The quaternary carbons (C2, C4, C5, C7, C8a, C4a, and the phenyl C1') will likely exhibit signals of lower intensity.

In the analogous 2-phenylquinolin-4(1H)-one, the carbonyl carbon (C4) has a chemical shift of δ 176.92 ppm, with other aromatic carbons resonating between δ 107.32 and 149.98 ppm. rsc.org The methyl substituents at C5 and C7 in the title compound are expected to cause a downfield shift for these carbons and minor shifts for adjacent carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 5-CH₃ | ~2.4 (s) | ~21 |

| 7-CH₃ | ~2.5 (s) | ~23 |

| H-3 | ~6.6 (s) | ~109 |

| H-6 | ~7.3 (s) | ~126 |

| H-8 | ~7.5 (s) | ~129 |

| Phenyl-H | 7.4-7.9 (m) | 128-136 |

| OH | variable (br s) | - |

| C-2 | - | ~152 |

| C-4 | - | ~176 |

| C-5 | - | ~139 |

| C-7 | - | ~141 |

| Other Quinoline Carbons | - | 116-146 |

Note: These values are estimations based on the analysis of structurally similar compounds and established substituent effects. Actual experimental data may differ.

Infrared (IR) and Mass Spectrometry (MS) in Molecular Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

O-H Stretching: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group's stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, with the aliphatic C-H stretches of the methyl groups appearing just below this value.

C=O/C=N/C=C Stretching: The quinoline ring system will show a series of characteristic bands in the 1400-1650 cm⁻¹ "fingerprint" region. A prominent band around 1620-1650 cm⁻¹ is likely, corresponding to the C=O stretching of the quinolin-4-one tautomer, which exists in equilibrium with the 4-hydroxyquinoline (B1666331) form.

C-O Stretching: A distinct band in the 1200-1300 cm⁻¹ range is expected for the C-O stretching vibration of the phenolic hydroxyl group.

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₇H₁₅NO, the calculated molecular weight is 249.31 g/mol . ontosight.ai

Molecular Ion Peak: The mass spectrum is expected to show a strong molecular ion peak (M⁺˙) at an m/z value of 249.

Fragmentation Pattern: Common fragmentation pathways would likely include the loss of a methyl radical ([M-15]⁺), elimination of a hydrogen cyanide molecule ([M-27]⁺) from the heterocyclic ring, or the expulsion of a carbon monoxide molecule ([M-28]⁺) from the quinolinone tautomer. Cleavage of the phenyl group is another possible fragmentation route.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. At present, a crystal structure for this compound has not been deposited in the Cambridge Structural Database.

Should suitable crystals be obtained, SC-XRD analysis would yield invaluable data, including:

Precise measurements of all bond lengths and angles.

Confirmation of the planarity of the quinoline ring system.

The dihedral angle between the planes of the quinoline and phenyl rings.

A detailed map of intermolecular forces, such as hydrogen bonding from the hydroxyl group and potential π-π stacking interactions between the aromatic systems, which govern the crystal packing.

Based on the crystal structures of analogous quinoline derivatives, the quinoline core is expected to be essentially planar. The phenyl group at position 2 is likely to be twisted relative to the quinoline plane to alleviate steric strain. The solid-state architecture will probably be stabilized by a network of hydrogen bonds involving the hydroxyl group, supplemented by van der Waals forces.

Comparative Analysis of Experimental and Theoretically Derived Spectroscopic Data

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for spectroscopic properties. Theoretical calculations can generate anticipated NMR chemical shifts, infrared vibrational frequencies, and electronic transition energies.

For related quinoline compounds, published studies have consistently shown a strong correlation between experimentally measured and DFT-calculated spectroscopic data. For example, a study on 1-(4-phenylquinolin-2-yl)propan-1-one demonstrated that DFT calculations could accurately forecast its ¹H and ¹³C NMR chemical shifts and replicate the key features of its IR spectrum. nih.gov

A dedicated computational investigation of this compound would be highly informative. By comparing the resulting theoretical spectra with the known experimental spectra of similar molecules, a more robust prediction of its spectroscopic profile can be achieved. This approach not only aids in the tentative identification of the compound but also provides a valuable guide for future experimental characterization efforts.

Computational Chemistry and in Silico Modeling for 5,7 Dimethyl 2 Phenylquinolin 4 Ol Research

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5,7-Dimethyl-2-phenylquinolin-4-ol, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties. nih.gov

By employing a functional like B3LYP and a basis set such as 6-311++G(d,p), researchers can compute the lowest energy conformation of the molecule. nih.gov This process, known as geometry optimization, provides the most stable three-dimensional arrangement of the atoms. The resulting electronic structural features are fundamental for understanding the molecule's behavior. nih.gov Key parameters derived from DFT calculations include ionization potential, electron affinity, and dipole moment, which are crucial for predicting the molecule's reactivity and how it might interact with biological targets. nih.gov

| Parameter | Significance in DFT Analysis |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| Ionization Potential | Energy required to remove an electron, indicating susceptibility to oxidation. |

| Electron Affinity | Energy released when an electron is added, indicating susceptibility to reduction. |

| Dipole Moment | Measure of the molecule's overall polarity, influencing its interaction with polar molecules like water and biological macromolecules. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The energy and localization of these orbitals are key to predicting how a molecule will react. nih.gov

For this compound, FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. The HOMO represents the ability to donate an electron, and its location on the molecule indicates the region most susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and its location points to the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov FMO theory is a complementary approach to the Woodward-Hoffmann rules for predicting the outcomes of pericyclic reactions. imperial.ac.uk

| Orbital | Role in Reactivity | Predicted Interaction |

| HOMO | Electron-donating orbital | Site for electrophilic attack |

| LUMO | Electron-accepting orbital | Site for nucleophilic attack |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability | A smaller gap implies higher reactivity |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate a molecule's chemical structure with its biological activity. researchgate.net These studies are essential for predicting the activity of new compounds and for guiding the design of more potent analogues. researchgate.net

In the context of this compound, QSAR studies would involve compiling a dataset of similar quinoline (B57606) derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can include steric parameters (like molar refractivity), electronic parameters, and hydrophobic parameters. researchgate.net

Statistical methods, such as multiple linear regression, are used to build a QSAR model that can predict the activity of compounds based on their descriptors. nih.gov A robust QSAR model for quinoline derivatives could predict the potential efficacy of this compound for a specific biological target, thereby prioritizing it for further experimental testing. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a small molecule, or ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the receptor. The simulation then explores various possible binding poses and scores them based on their binding affinity, often expressed in kcal/mol. nih.gov These scores help in identifying the most likely binding mode and in estimating the strength of the interaction. nih.gov For this compound, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. researchgate.net This information is invaluable for understanding its mechanism of action and for designing more effective derivatives.

Theoretical Investigations into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. For quinoline derivatives, this includes studying reactions like cyclodehydration and thionation. Theoretical calculations can elucidate the transition states, intermediates, and energy barriers involved in these transformations.

Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions and for synthesizing new derivatives of this compound. For instance, theoretical studies can help in predicting the regioselectivity and stereoselectivity of a reaction, guiding synthetic chemists in their experimental work.

Theoretical Approaches to Understanding Molecular Interactions and Selectivity

Beyond predicting binding poses, theoretical methods can provide a deeper understanding of the nature of molecular interactions and the basis for a ligand's selectivity for a particular target. Techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov

MD simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the stability of the complex. nih.gov By analyzing the trajectories from these simulations, researchers can identify key residues that are critical for binding and selectivity. This knowledge is crucial for the rational design of new drugs with improved affinity and selectivity, minimizing off-target effects. For this compound, these theoretical approaches can help explain why it might bind more strongly to one protein over another, a critical aspect of its potential as a therapeutic agent.

Mechanistic Insights into the Biological Activities of 5,7 Dimethyl 2 Phenylquinolin 4 Ol Derivatives

Anticancer Activity and Cellular Mechanism Research

The 2-phenyl-4-quinolone scaffold is a recognized pharmacophore in the design of anticancer agents. spandidos-publications.com Derivatives from this class have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including leukemia, lung carcinoma, and melanoma. spandidos-publications.comnih.gov The anticancer activity stems from multiple cellular mechanisms that disrupt cancer cell proliferation and survival.

A primary anticancer mechanism of 2-phenyl-4-quinolone derivatives is their ability to halt the cell division cycle, preventing cancer cells from replicating. Studies on compounds structurally related to 5,7-Dimethyl-2-phenylquinolin-4-ol show that they can induce cell cycle arrest, particularly at the G2/M phase. spandidos-publications.comnih.gov This arrest prevents the cell from entering mitosis, effectively stopping its proliferation. For instance, the lead compound 2-phenyl-4-quinolone (YT-1) was found to cause significant G2/M arrest in leukemia cells (HL-60, U937, and K562). spandidos-publications.com

Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis. The apoptotic process initiated by 2-phenyl-4-quinolone derivatives is typically mediated through the intrinsic, or mitochondrial, pathway. spandidos-publications.com This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, which are the executioners of apoptosis. Evidence also suggests that some quinolinone derivatives can induce apoptosis by modulating the levels of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax. nih.gov

The quinoline (B57606) core is a well-established scaffold for the development of kinase inhibitors, which are crucial targets in cancer therapy. Receptor tyrosine kinases (RTKs) like c-Met are often dysregulated in various cancers, contributing to tumor growth, invasion, and metastasis. nih.gov While direct inhibition by this compound has not been detailed, numerous 6,7-disubstituted quinoline derivatives have been synthesized and identified as potent inhibitors of c-Met kinase. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. Given this precedent, it is plausible that this compound could exert anticancer effects through the inhibition of c-Met or other related tyrosine kinases.

A significant and well-documented mechanism for the 2-phenyl-4-quinolone class is the disruption of the cellular cytoskeleton through interference with tubulin polymerization. nih.govacs.org Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and structure. Many 2-phenyl-4-quinolone derivatives act as antimitotic agents by inhibiting the formation of these microtubules. nih.gov

These compounds have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into functional microtubules. nih.govacs.org This disruption leads to the collapse of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis. spandidos-publications.com The potency of this inhibition is comparable to well-known antimitotic agents like colchicine (B1669291) and podophyllotoxin. acs.org While some advanced anticancer agents have been developed to dually target both tubulin and topoisomerase II, this specific dual action has not yet been attributed to the 2-phenyl-4-quinolone scaffold itself. nih.gov However, the induction of apoptosis by potent tubulin inhibitors is a well-established pathway for cytotoxicity. nih.gov

Table 1: Antitubulin Activity of Selected 2-Phenyl-4-quinolone Derivatives

| Compound | Description | Activity | Reference |

|---|---|---|---|

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13) | A fluorinated 2-phenyl-4-quinolone derivative. | Potent inhibitor of tubulin polymerization with an IC₅₀ of 0.46 µM. | acs.org |

| CHM-1 | 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone. | Acts as an antimitotic agent by inhibiting tubulin polymerization. | spandidos-publications.comnih.gov |

This table presents data for analogues to illustrate the mechanism of the chemical class.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Many flavonoids and quinoline-based compounds exhibit anti-angiogenic properties. nih.gov One of the primary pathways for inhibiting angiogenesis is through the blockade of vascular endothelial growth factor receptor (VEGFR) signaling. Since many kinase inhibitors targeting c-Met are also designed to co-inhibit VEGFR-2, it is a plausible mechanism for quinoline derivatives. nih.gov By inhibiting kinases like VEGFR2, these compounds can prevent the proliferation and migration of endothelial cells, thus cutting off the blood supply essential for tumor expansion. The anti-angiogenic effects of flavonoids, which share structural motifs with the phenyl-substituted quinolone, are often linked to the suppression of signaling pathways such as Akt and ERK, which are downstream of VEGFR. nih.gov

Antimicrobial Activity Research and Target Identification

The quinoline scaffold is a cornerstone of antimicrobial drug discovery, with derivatives showing a wide spectrum of activity against bacteria, fungi, and protozoa. nih.govresearchgate.net Research into substituted 4-quinolones has identified them as promising agents to combat drug-resistant pathogens.

Recent studies on 4-quinolone derivatives have revealed a mechanism of action that is distinct from traditional antibiotics. Instead of targeting intracellular processes, certain 5-amino-4-quinolones have been identified as potent membrane-disrupting agents, particularly against Gram-positive bacteria. nih.gov

This mechanism involves the selective disruption of the bacterial cytoplasmic membrane, leading to depolarization and loss of membrane integrity. nih.gov Targeting the bacterial membrane is a promising strategy because it is essential for bacterial survival and less prone to the development of resistance compared to protein targets. nih.gov While this specific mechanism has been detailed for 5-amino-4-quinolones, the broader class of quinolinols is known for its antimicrobial potential, suggesting that various derivatives, potentially including this compound, could operate through similar or related pathways to exert antibacterial or antifungal effects.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenyl-4-quinolone (YT-1) |

| Bcl-2 |

| Bax |

| c-Met |

| VEGFR-2 |

| Colchicine |

| Podophyllotoxin |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone |

| CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) |

| Smh-3 (2-[3-(methylamino)-phenyl]-6-(pyrrolidin-1-yl) quinolin-4-one) |

| Akt |

Antimycobacterial Activity Investigations

The quinoline scaffold is a recognized pharmacophore in the development of antimicrobial agents. However, literature detailing the specific antimycobacterial activity of this compound is not prominent. Research into structurally related heterocyclic systems, such as 4-phenyl-1,8-naphthyridine derivatives, has shown that certain compounds exhibit marked activity against Mycobacterium tuberculosis H37Rv. nih.gov For instance, some naphthyridine derivatives containing a piperazino group have demonstrated notable tuberculostatic effects, although a clear structure-activity relationship has not yet been established for these series. nih.gov

Investigations into other 2-phenylquinoline (B181262) analogues have demonstrated general antibacterial properties against various Gram-positive and Gram-negative bacteria, though specific activity against mycobacterial strains was not the primary focus of these studies. nih.gov The development of novel antitubercular drugs remains a critical area of research, and the quinoline core continues to be a foundation for the design of new therapeutic candidates.

Antimalarial and Antiviral Activity Research

The quinoline core is a cornerstone of antimalarial drug discovery, and recent research has expanded its known biological profile to include significant antiviral properties.

Antimalarial Activity: The 4-aminoquinoline (B48711) pharmacophore is crucial for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Structure-activity relationship (SAR) studies consistently highlight that a 7-chloro group on the quinoline ring and the 4-amino group are critical for inhibiting hemozoin formation, a key detoxification process for the parasite. nih.gov

Research on hybrid molecules combining the 4-aminoquinoline scaffold with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, has yielded compounds with potent antiplasmodial activity. For example, one such hybrid demonstrated significant efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov The presence of bulky and lipophilic groups, like phenyl and furan, has been shown to enhance antimalarial activity against sensitive strains. nih.gov

Table 1: In Vitro Antimalarial Activity of a Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivative (Compound 4b)

| Parasite Strain | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| P. falciparum 3D7 (Chloroquine-Sensitive) | 0.0130 ± 0.0002 | >1000 |

Data sourced from in vitro screenings. nih.gov

Antiviral Activity: The 2-phenylquinoline scaffold has emerged as a promising structure for developing broad-spectrum antiviral agents, particularly against coronaviruses. In a phenotypic-based screening against SARS-CoV-2, a 2-phenylquinoline derivative was identified as a promising hit. nih.gov Subsequent synthesis and testing of analogues led to compounds with low micromolar activity against SARS-CoV-2 replication without significant cytotoxicity. nih.gov

Notably, the most effective of these 2-phenylquinoline derivatives also showed pronounced antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43. nih.gov Mechanistic studies suggest that some of these compounds exert their effect by inhibiting the highly conserved SARS-CoV-2 helicase (nsp13) enzyme, indicating potential for activity against future coronavirus outbreaks. nih.gov

Table 2: Antiviral Activity of Selected 2-Phenylquinoline Derivatives Against Human Coronaviruses

| Compound | SARS-CoV-2 (EC₅₀, μM) | HCoV-229E (EC₅₀, μM) | HCoV-OC43 (EC₅₀, μM) |

|---|---|---|---|

| 1f | 13.0 | 9.4 | 4.9 |

| 5a | 6.0 | 2.3 | 2.1 |

| 6g | 6.2 | 0.2 | 0.8 |

| 9a | 10.0 | 4.3 | 3.1 |

| 9j | 5.9 | 1.8 | 1.3 |

Data represents the 50% effective concentration (EC₅₀) from in vitro assays. nih.gov

Anti-inflammatory Pathway Exploration

Derivatives of the quinoline scaffold have been investigated for their potential to modulate inflammatory pathways. These studies reveal that quinoline-based compounds can interfere with multiple stages of the inflammatory response, from inhibiting pro-inflammatory enzymes to reducing the production of inflammatory signaling molecules.

One area of investigation involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that synthesizes prostaglandins (B1171923) involved in pain and inflammation. Certain 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent COX-2 inhibitors, with some showing IC₅₀ values in the nanomolar range, suggesting a plausible mechanism for their anti-inflammatory effects. researchgate.net

Other studies have focused on the ability of quinoline derivatives to suppress the release of inflammatory mediators from immune cells. For example, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives was evaluated for its effect on human neutrophils. nih.gov These compounds were found to inhibit the release of lysosomal enzymes like β-glucuronidase and lysozyme, as well as the production of tumor necrosis factor-alpha (TNF-α) and superoxide (B77818) anions, all of which are key components of the inflammatory cascade. nih.gov

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target/Assay | IC₅₀ (μM) |

|---|---|---|

| 2-(4-phenylquinolin-2-yl)phenol (4h) | COX-2 Enzyme Inhibition | 0.026 |

| 2-(4-phenylquinolin-2-yl)phenol (4j) | COX-2 Enzyme Inhibition | 0.102 |

| 2-(furan-2-yl)-quinoline (6) | TNF-α Formation Inhibition | 2.3 |

| 2-(furan-2-yl)-quinoline (8) | β-Glucuronidase Release Inhibition | 5.0 |

| 2-(furan-2-yl)-quinoline (10) | Lysozyme Release Inhibition | 4.6 |

| 2-(furan-2-yl)-quinoline (13b) | Superoxide Anion Generation Inhibition | 2.2 |

IC₅₀ values represent the concentration required for 50% inhibition in vitro. researchgate.netnih.gov

Enzyme Inhibition Studies Beyond Cancer Targets (e.g., CYP450)

The interaction of quinoline derivatives with metabolic enzymes is a critical aspect of their pharmacological profile. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs and xenobiotics, and inhibition of these enzymes can lead to significant drug-drug interactions. nih.govnih.gov

Studies on quinolone antibacterial agents, which share the 4-oxoquinoline core, have demonstrated significant inhibitory effects on the human CYP1A2 isoform. nih.gov Research using human liver microsomes has established clear structure-activity relationships for this inhibition. The keto group, the carboxylate group, and the core nitrogen at position 1 of the quinoline structure appear to be the most important features for binding to the active site of CYP1A2. nih.gov The nature and position of substituents also play a key role; for example, alkylation of a 7-piperazinyl substituent generally reduces inhibitory potency, while cleavage of this substituent can increase it. nih.gov

This targeted inhibition of a specific CYP isoform by the quinoline scaffold highlights the potential for these compounds to modulate metabolic pathways, an area of study crucial for drug development.

Structure Activity Relationship Sar and Rational Design of 5,7 Dimethyl 2 Phenylquinolin 4 Ol Analogs

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on both the quinoline core and the phenyl ring. Research into various analogs has illuminated key structural modifications that influence their therapeutic potential, primarily their anticancer efficacy.

The core structure of 5,7-Dimethyl-2-phenylquinolin-4-ol features methyl groups at the 5 and 7-positions, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. austinpublishinggroup.com Studies on related quinoline and quinolone systems have demonstrated that modifications at these positions can drastically alter the biological activity profile. For instance, the introduction of methoxy (B1213986) groups at the 5, 6, and 7-positions of 4-phenyl-2-quinolone derivatives has been shown to yield compounds with significant anticancer activities. nih.gov This suggests that the electronic and steric properties of substituents on the benzo portion of the quinoline ring are critical determinants of efficacy.

In a series of 6,7-disubstituted-4-phenoxyquinoline derivatives, it was observed that compounds bearing halogen groups, particularly trifluoromethyl groups at the 2-position of the phenyl ring, exhibited enhanced antitumor activities. nih.gov This highlights the importance of electron-withdrawing groups on the C2-phenyl ring for potency. Furthermore, quantitative structure-activity relationship (QSAR) studies on 4-phenyl-1-arylsulfonylimidazolidinones, which share a substituted phenyl motif, have indicated that the steric volume of substituents is well-correlated with activity, with larger substituents at the 4-position of the phenyl ring enhancing cytotoxicity. nih.gov

The following table summarizes the impact of various substituents on the anticancer activity of quinoline analogs, drawing from studies on related compounds to infer potential effects on this compound derivatives.

Table 1: Impact of Substituents on the Anticancer Activity of Quinoline Analogs

| Compound Series | Substituent Modification | Observed Effect on Anticancer Activity | Reference |

|---|---|---|---|

| 4-Phenyl-2-quinolones | 5-, 6-, and 7-methoxy substitutions | Enhanced antiproliferative activity | nih.gov |

| 6,7-Disubstituted-4-phenoxyquinolines | Halogen (e.g., trifluoromethyl) at 2-position of phenyl ring | Increased antitumor activity | nih.gov |

| 2-Phenylquinoline-4-carboxamides | Bulky aryl groups at 2- and 4-positions | Enhanced activity | austinpublishinggroup.com |

| 4-Phenyl-1-arylsulfonylimidazolidinones | Increased steric volume at 4-position of phenyl ring | Enhanced cytotoxicity | nih.gov |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs | Electron-withdrawing groups on the benzenesulfonamide (B165840) ring | Stronger transcriptional activity for PPARγ | nih.gov |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov For the this compound scaffold, a pharmacophore model would typically consist of key features such as hydrogen bond donors (e.g., the 4-hydroxyl group), hydrogen bond acceptors, hydrophobic regions (e.g., the phenyl and dimethyl-substituted benzene (B151609) rings), and aromatic rings. nih.gov The identification of this pharmacophore is the first step in virtual screening campaigns to discover novel, structurally diverse analogs with similar biological activities. nih.gov

Lead optimization is a subsequent process aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable ones. nih.gov For analogs of this compound, lead optimization strategies would focus on improving potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A common approach involves the synthesis and evaluation of a library of analogs with systematic modifications to the lead structure. For example, in the optimization of 3-carboxyl-4(1H)-quinolones as antimalarial agents, a focus on improving both potency and bioavailability led to the development of orally efficacious candidates. nih.gov

Strategies for lead optimization of this compound analogs could include:

Modification of the C2-phenyl ring: Introduction of various substituents (e.g., halogens, methoxy groups, etc.) at different positions to probe the electronic and steric requirements for optimal target interaction.

Alteration of the quinoline core substitution: Varying the substituents at the 5 and 7-positions to modulate lipophilicity and target engagement.

Derivatization of the 4-hydroxyl group: Conversion to esters or ethers to potentially improve membrane permeability and alter the hydrogen bonding capacity.

Scaffold hopping: Replacing the quinoline core with other heterocyclic systems while retaining the key pharmacophoric features to discover novel intellectual property and potentially improved ADME profiles. nih.gov

The following table outlines potential lead optimization strategies and their rationales for the this compound scaffold.

Table 2: Lead Optimization Strategies for this compound Analogs

| Strategy | Rationale | Potential Outcome | Reference |

|---|---|---|---|

| Introduction of electron-withdrawing groups on the C2-phenyl ring | Enhance binding affinity through favorable electronic interactions. | Increased potency. | nih.gov |

| Introduction of methoxy groups on the quinoline core | Mimic naturally occurring anticancer agents and potentially improve activity. | Enhanced antiproliferative effects. | nih.gov |

| Varying aryl groups at the 4-position | Explore the impact of bulky substituents on activity. | Improved biological activity. | austinpublishinggroup.com |

| Conversion of the 4-hydroxyl group to a carboxamide | Introduce additional hydrogen bonding opportunities and modulate physicochemical properties. | Altered solubility and target interactions. | austinpublishinggroup.com |

Design Principles for Enhanced Selectivity and Potency

The ultimate goal in the design of analogs of this compound is to enhance their selectivity towards cancer cells over normal cells and to increase their potency, thereby maximizing the therapeutic window. Several design principles can be applied to achieve this.

Target-Specific Interactions: A deep understanding of the molecular target is crucial. If the target is a specific enzyme, for instance, designing analogs that form specific hydrogen bonds or hydrophobic interactions with key residues in the active site can significantly enhance potency and selectivity. For example, in the design of PPARγ modulators, specific substitutions on a benzenesulfonamide scaffold were found to be critical for high transcriptional potency. nih.gov

Exploiting Tumor Microenvironment: The unique characteristics of the tumor microenvironment, such as hypoxia or altered pH, can be exploited. Prodrug strategies, where an inactive analog is converted to the active form under tumor-specific conditions, can improve selectivity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. Docking studies can predict the binding mode of analogs and guide the design of new derivatives with improved affinity and selectivity. For instance, molecular docking was used to explain the possible anticancer mechanisms of 4-phenyl-2-quinolone derivatives by modeling their interaction with the colchicine-binding site of tubulin. nih.gov

Key design principles for enhancing the selectivity and potency of this compound analogs include:

Introduction of substituents that can form specific interactions with the target protein, such as halogen bonds or additional hydrogen bonds.

Balancing lipophilicity and hydrophilicity to achieve optimal cell permeability and bioavailability.

Designing multi-target inhibitors by incorporating pharmacophoric features that can interact with multiple key targets in a cancer signaling pathway. rsc.org

By systematically applying these principles, it is possible to rationally design novel analogs of this compound with superior anticancer profiles.

Future Perspectives and Emerging Research Trajectories for 5,7 Dimethyl 2 Phenylquinolin 4 Ol in Advanced Chemical Research

Integration with Advanced Drug Discovery Technologies

The journey of a compound from a laboratory curiosity to a therapeutic agent is long and complex, but modern drug discovery technologies are streamlining this process. For 5,7-Dimethyl-2-phenylquinolin-4-ol, these technologies offer a pathway to rapidly elucidate its biological potential.

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's activity against a multitude of biological targets. The inclusion of this compound in large chemical libraries for HTS campaigns could uncover novel biological activities that are not yet apparent.

Computational Modeling and Virtual Screening are powerful in silico tools that predict the interaction of small molecules with biological macromolecules. nih.gov Techniques like molecular docking can simulate the binding of this compound to the active sites of various enzymes or receptors, helping to prioritize experimental studies. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for quinoline (B57606) derivatives to predict biological activity based on chemical structure, guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net

Table 1: Advanced Technologies in Drug Discovery for this compound

| Technology | Application for this compound | Potential Outcome |

| High-Throughput Screening (HTS) | Testing against diverse panels of cell lines and enzymes. | Identification of novel anticancer, antimicrobial, or other therapeutic activities. |

| Molecular Docking | Predicting binding modes and affinities with various protein targets. nih.govnih.govsamipubco.com | Prioritization of biological targets for in vitro testing. |

| QSAR Modeling | Correlating structural features of derivatives with biological activity. nih.govresearchgate.netnih.gov | Rational design of new derivatives with enhanced potency and selectivity. |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Early identification of potential liabilities to guide chemical modifications. |

Exploration of Novel Therapeutic Applications beyond Current Research

While initial research may point towards a specific biological activity, the quinoline core is known for its broad therapeutic potential. nih.govnih.gov Future research should not be limited to the currently identified activities of this compound but should explore a wider range of therapeutic possibilities.

The structural features of this compound suggest several avenues for investigation:

Anticancer Activity : Quinolines are well-established as anticancer agents. nih.govnih.gov Future studies could explore the efficacy of this compound against a broader range of cancer cell lines and investigate its mechanism of action, which could involve targeting DNA, topoisomerases, or emerging targets like G-quadruplexes. nih.gov

Antimicrobial and Antiviral Properties : The quinoline scaffold is present in many antimicrobial and antiviral drugs. nih.gov Research could evaluate this compound and its derivatives for activity against various strains of bacteria, fungi, and viruses.

Anti-inflammatory Effects : Some quinoline derivatives exhibit anti-inflammatory properties. nih.gov Investigations into the potential of this compound to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, could be a fruitful area of research. researchgate.net

Neuroprotective Potential : Given the role of quinoline-based compounds in neurological disorders, exploring the neuroprotective effects of this compound in models of neurodegenerative diseases is a logical next step.

Antidiabetic Activity : Recent studies have highlighted the potential of quinoline derivatives as inhibitors of key metabolic enzymes in diabetes. acs.org This opens up the possibility of investigating this compound for similar activities. researchgate.net

Development of Derivatization Strategies for Targeted Bioactivity

The chemical structure of this compound offers multiple sites for modification, allowing for the creation of a library of derivatives with potentially enhanced or altered biological activities. Structure-Activity Relationship (SAR) studies are crucial in this context to guide the rational design of new compounds. nih.govfrontiersin.orgmdpi.com

Table 2: Potential Derivatization Strategies for this compound

| Position of Modification | Potential Chemical Changes | Desired Outcome |

| 4-hydroxyl group | Etherification, esterification, or replacement with amino groups. | Altered solubility, hydrogen bonding capacity, and target interaction. |

| 2-phenyl group | Introduction of various substituents (e.g., halogens, nitro, methoxy (B1213986) groups). | Modified electronic properties and steric profile to enhance binding affinity. |

| 5,7-methyl groups | Oxidation to carboxylic acids or conversion to other alkyl groups. | Changes in lipophilicity and metabolic stability. |

| Quinoline Ring | Halogenation or other electrophilic substitutions on the carbocyclic ring. | Altered pharmacokinetic properties and target specificity. |

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR profile, which will be invaluable for optimizing the lead compound for a specific therapeutic target.

Contribution to Fundamental Heterocyclic Chemistry and Method Development

Beyond its potential therapeutic applications, the study of this compound can contribute significantly to the field of heterocyclic chemistry. The synthesis of this specific quinolin-4-one, with its particular substitution pattern, can serve as a platform for developing and refining synthetic methodologies.

Classical methods for quinolin-4-one synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, can be optimized for this substrate. mdpi.com Furthermore, modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions, can be employed to create more efficient and environmentally friendly routes to this compound and its derivatives. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net

Research into the reactivity of this compound can also provide deeper insights into the fundamental properties of the quinoline ring system. Studying its electrophilic and nucleophilic substitution reactions, for example, can enhance our understanding of how the existing substituents influence the reactivity of the heterocyclic core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dimethyl-2-phenylquinolin-4-ol, and what key intermediates are involved?

- Methodology : The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones, a common pathway for quinoline derivatives. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst (360 W, 5 minutes) has been reported to yield structurally similar quinolinones (63% yield) . Key intermediates include (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-one derivatives. Reaction monitoring via TLC and purification by crystallization (e.g., CH₂Cl₂/di-isopropylether) are critical for isolating the target compound .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to confirm substituent positions and aromatic proton environments. For example, dihedral angles between fused quinoline rings (e.g., 0.28° in related compounds) can validate structural rigidity .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm stereochemistry .

- Mass Spectrometry : Determine molecular weight (e.g., 189.21 g/mol for analogous quinolinols) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis induction. Structural analogs like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have shown potent anticancer effects via caspase activation .

- Antioxidant Testing : Use DPPH radical scavenging assays, as applied to 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, a structurally similar compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) or heterogeneous catalysts to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to balance reaction rate and by-product formation .

- Microwave-Assisted Synthesis : Optimize irradiation time and power (e.g., 360 W for 5–10 minutes) to reduce reaction time while maintaining yield .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology :

- DFT Calculations : Perform B3LYP/6-31G(d,p) simulations to predict NMR chemical shifts and compare with experimental data. For example, deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Variable-Temperature NMR : Analyze dynamic processes (e.g., ring flipping) to explain anomalous peak splitting .

- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .

Q. What mechanistic insights exist for the biological activity of quinoline derivatives like this compound?

- Methodology :

- Molecular Docking : Model interactions with biological targets (e.g., topoisomerase II or cytochrome P450) using software like AutoDock Vina. Analogous compounds exhibit activity via intercalation or enzyme inhibition .

- Metabolic Stability Studies : Use liver microsomes to assess oxidation pathways. Methyl and phenyl substituents may enhance metabolic resistance compared to unsubstituted quinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.